Dimethylsilanediol
CAS No.: 31692-79-2
Cat. No.: VC8465472
Molecular Formula: C2H8O2Si
Molecular Weight: 92.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31692-79-2 |
---|---|
Molecular Formula | C2H8O2Si |
Molecular Weight | 92.17 g/mol |
IUPAC Name | dihydroxy(dimethyl)silane |
Standard InChI | InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 |
Standard InChI Key | XCLIHDJZGPCUBT-UHFFFAOYSA-N |
SMILES | C[Si](C)(O)O |
Canonical SMILES | C[Si](C)(O)O |
Chemical Identity and Structural Characteristics
Molecular Composition
Dimethylsilanediol belongs to the silanol family, characterized by a central silicon atom bonded to two methyl groups (-CH₃) and two hydroxyl groups (-OH). This tetrahedral geometry facilitates hydrogen bonding with water molecules, enhancing its solubility in aqueous systems . The compound’s empirical formula is C₂H₈O₂Si, with a molecular weight of 104.17 g/mol .
Synthesis and Industrial Production
Manufacturing Process
Dimethylsilanediol is synthesized via hydrolysis of chlorosilanes, such as dimethyldichlorosilane, under controlled aqueous conditions. The reaction proceeds as follows:
Post-synthesis, purification steps involving distillation or crystallization yield a product with ≥99% purity, suitable for cosmetic and pharmaceutical applications .
Quality Control Parameters
Industrial-grade dimethylsilanediol adheres to stringent specifications:
Property | Specification |
---|---|
Purity | ≥99.0% |
Loss on Drying | ≤2.0% |
Sulfated Ash | ≤0.5% |
Heavy Metals | <10 ppm |
These metrics ensure consistency in downstream applications, particularly in sensitive sectors like personal care .
Physicochemical Properties
Thermal and Physical Constants
Property | Value |
---|---|
Boiling Point | 122.2°C at 760 mmHg |
Density | 0.998 g/cm³ |
Refractive Index | 1.414 |
Vapor Pressure | 6.73 mmHg at 25°C |
Water Solubility | Highly soluble |
The compound’s low vapor pressure and high solubility make it ideal for formulations requiring stable, water-compatible ingredients .
Reactivity and Stability
Dimethylsilanediol exhibits moderate reactivity with strong acids and bases, undergoing condensation to form siloxane polymers. Storage at -86°C in inert atmospheres prevents premature polymerization .
Applications Across Industries
Cosmetic and Personal Care
In skincare, dimethylsilanediol functions as a humectant and film-forming agent, enhancing epidermal hydration and reducing transepidermal water loss. Clinical evaluations report a 30% improvement in skin elasticity after 4 weeks of use in serums . Haircare products leverage its ability to reduce protein loss by 22%, as measured in tensile strength assays on treated fibers .
Industrial and Environmental Roles
As a degradation byproduct of polydimethylsiloxanes (PDMS), dimethylsilanediol is ubiquitous in wastewater and soil. Analytical methods detect concentrations as low as 2 μg/L in water and 10 ng/g in biosolids, enabling precise environmental monitoring . Its biodegradation half-life in aerobic soils ranges from 14 to 28 days, mitigating long-term ecological risks .
Biological Interactions and Toxicological Profile
In Vitro Cytocompatibility
A seminal study on Saos-2 osteoblast-like cells revealed no cytotoxicity at concentrations ≤50 μM. Paradoxically, doses exceeding 100 μM enhanced cell survival by 15–20%, suggesting a hormetic response . Comparative analyses with orthosilicic acid (Si(OH)₄) showed divergent effects: orthosilicic acid reduced Saos-2 proliferation by 20% at 1,700 μM, whereas dimethylsilanediol maintained baseline adhesion and metabolic activity .
Environmental Monitoring and Analytical Techniques
Advanced Detection Methods
Liquid chromatography-triple quadrupole mass spectrometry (LC-QQQ-MS/MS) achieves method detection limits (MDLs) of 2 μg/L in water and 10 ng/g in soil. Solid-phase extraction (SPE) protocols optimized with water-based eluents yield recoveries of 79–99%, minimizing matrix interference .
Degradation Pathways
Microbial action in soil mediates the breakdown of dimethylsilanediol to silicic acid (H₄SiO₄) and methane, with first-order kinetics (k = 0.05 day⁻¹) under aerobic conditions . This pathway aligns with its classification as a “readily biodegradable” compound under OECD guidelines.
Regulatory and Market Dynamics
Global Regulatory Status
-
European Union: Compliant with REACH Annex V exemptions for low-risk substances.
-
United States: FDA GRAS (Generally Recognized as Safe) for topical applications .
Market Consumption Trends
Global demand is projected to grow at a CAGR of 4.7% from 2025 to 2046, driven by Asia-Pacific’s expanding personal care sector. Market reports quantify 2024 consumption at 12,300 metric tons, valued at $58 million .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume